molecular formula C18H34O3Si B14063600 Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate CAS No. 101859-37-4

Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate

Cat. No.: B14063600
CAS No.: 101859-37-4
M. Wt: 326.5 g/mol
InChI Key: JBWWINHRYASNGL-QWDMWISKSA-N
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Description

Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl(dimethyl)silyl group and a pent-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate typically involves multiple steps, starting from readily available precursors. One common approach might involve the protection of a cyclohexanol derivative with a tert-butyl(dimethyl)silyl group, followed by esterification with a pent-2-enoic acid derivative. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the degree of unsaturation or reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups or replace existing ones.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: The compound might be studied for its biological activity or as a potential drug candidate.

    Medicine: Its structural features could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.

    Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)pent-2-enoate include other cyclohexyl derivatives with different substituents or ester groups. Examples might include:

  • Methyl (Z)-5-((1R,2S)-2-hydroxycyclohexyl)pent-2-enoate
  • Methyl (Z)-5-((1R,2S)-2-(tert-butyl(dimethyl)silyl)oxycyclohexyl)hex-2-enoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the tert-butyl(dimethyl)silyl group provides steric protection and influences the compound’s reactivity, while the (Z)-configuration of the pent-2-enoate ester affects its chemical behavior and interactions.

Properties

CAS No.

101859-37-4

Molecular Formula

C18H34O3Si

Molecular Weight

326.5 g/mol

IUPAC Name

methyl (Z)-5-[(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexyl]pent-2-enoate

InChI

InChI=1S/C18H34O3Si/c1-18(2,3)22(5,6)21-16-13-9-7-11-15(16)12-8-10-14-17(19)20-4/h10,14-16H,7-9,11-13H2,1-6H3/b14-10-/t15-,16+/m1/s1

InChI Key

JBWWINHRYASNGL-QWDMWISKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@@H]1CC/C=C\C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1CCC=CC(=O)OC

Origin of Product

United States

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